

Application Note: Quantitative Analysis of 3-(4-Bromo-3-fluorophenyl)oxetane

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Compound of Interest

Compound Name: 3-(4-Bromo-3-fluorophenyl)oxetane

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A Guide to Validated HPLC-UV and GC-MS Methodologies for Pharmaceutical Development

Introduction

The oxetane ring has emerged as a valuable structural motif in modern medicinal chemistry.[1] [2] Its unique properties, including low molecular weight, high polarity, and its ability to act as a nonclassical isostere for carbonyl and gem-dimethyl groups, allow for the fine-tuning of critical physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[2][3][4] **3-(4-Bromo-3-fluorophenyl)oxetane** is a key building block in the synthesis of such advanced pharmaceutical intermediates. The precise and accurate quantification of this compound is paramount for ensuring the quality, consistency, and safety of active pharmaceutical ingredients (APIs) derived from it.

This application note provides detailed, validated analytical methods for the quantification of **3-(4-Bromo-3-fluorophenyl)oxetane**. We present two robust, orthogonal techniques: a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine quality control and purity assessment, and a complementary Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity profiling and trace-level

analysis. These protocols are designed for researchers, analytical scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the methodological choices, in accordance with international regulatory standards.[5][6]

Part 1: Primary Quantification by RP-HPLC-UV

Principle and Method Rationale

Reversed-phase HPLC is the cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and robustness in separating non-volatile and semi-volatile compounds.[7] This method is ideally suited for the quantification of **3-(4-Bromo-3-fluorophenyl)oxetane**.

- **Stationary Phase Selection:** A C18 (octadecylsilyl) column is selected for its hydrophobic characteristics, which provide excellent retention and separation for the aromatic bromofluorophenyl moiety of the analyte.[7][8] The long carbon chains ensure strong interaction and good peak shape.
- **Mobile Phase Composition:** A gradient elution using acetonitrile and water with a formic acid modifier is employed. Acetonitrile is a common organic modifier with a low UV cutoff. The inclusion of 0.1% formic acid helps to control the pH, ensuring consistent ionization of the analyte and any potential impurities, which leads to sharp, symmetrical peaks and reproducible retention times.[7]
- **Detection:** The bromofluorophenyl group acts as a strong chromophore. UV detection at 254 nm, a common wavelength for aromatic compounds, provides excellent sensitivity for quantification.

Experimental Protocol: RP-HPLC-UV

- HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
- Data acquisition and processing software (e.g., Empower, Chromeleon).
- Analytical balance.
- Volumetric flasks, pipettes, and autosampler vials.

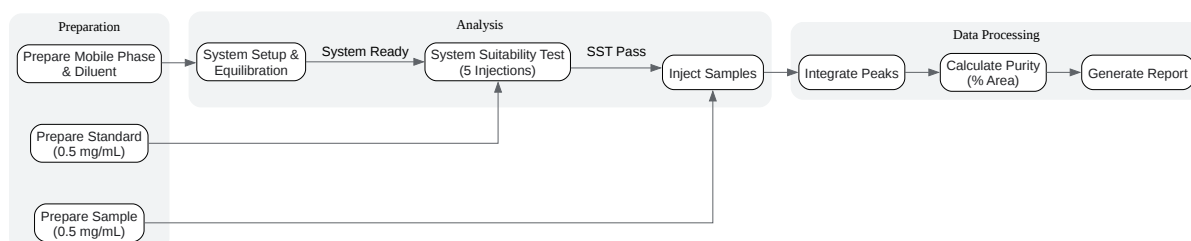
- Syringe filters (0.45 μm , PTFE or nylon).
- Reference Standard: **3-(4-Bromo-3-fluorophenyl)oxetane** ($\geq 98\%$ purity).[9]
- Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (ACS grade).
- Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: Acetonitrile.
- Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the **3-(4-Bromo-3-fluorophenyl)oxetane** reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solution (50 $\mu\text{g/mL}$): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
- Sample Solution (0.5 mg/mL): Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.[7] Filter the solution through a 0.45 μm syringe filter before injection.[7][10]

Parameter	Recommended Setting
Column	C18, 250 mm x 4.6 mm, 5 μm particle size
Mobile Phase	A: 0.1% Formic acid in Water B: Acetonitrile
Gradient	0-20 min: 30-70% B 20-25 min: 70-30% B 25-30 min: 30% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	UV at 254 nm
Injection Volume	10 μL

Before sample analysis, perform five replicate injections of the Working Standard Solution (50 µg/mL) to ensure the system is operating correctly. The acceptance criteria are based on ICH guidelines.[11]

SST Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates	≥ 2000
%RSD of Peak Area	≤ 2.0%

Workflow for HPLC-UV Analysis



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Caption: Workflow for the RP-HPLC-UV quantification of **3-(4-Bromo-3-fluorophenyl)oxetane**.

Method Validation Summary (ICH Q2(R1))

This method must be validated to demonstrate its suitability for its intended purpose.[5][12] The following table summarizes the key validation parameters and typical acceptance criteria.

Validation Parameter	Description	Typical Acceptance Criteria
Specificity	Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).	Peak is pure and free from co-eluting peaks.
Linearity	Proportional relationship between concentration and detector response over a defined range. [13]	Correlation coefficient (r^2) \geq 0.999
Range	Concentration interval where the method is precise, accurate, and linear. [12]	80% to 120% of the test concentration. [12]
Accuracy	Closeness of test results to the true value, assessed via recovery studies. [14]	98.0% to 102.0% recovery.
Precision	Repeatability (Intra-day): Agreement between results of multiple measurements on the same sample under the same conditions. [12] Intermediate Precision (Inter-day): Within-laboratory variations (different days, analysts, equipment).	%RSD \leq 2.0%
LOD / LOQ	LOD: Lowest amount of analyte that can be detected. LOQ: Lowest amount of analyte that can be quantified with suitable precision and accuracy. [15]	LOD: S/N \geq 3:1 LOQ: S/N \geq 10:1

Robustness	Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature).[11]	System suitability parameters remain within limits.
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Part 2: Complementary Analysis by GC-MS

Principle and Method Rationale

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. When coupled with a mass spectrometer, it provides high sensitivity and structural information, making it an excellent tool for identifying and quantifying potential process-related impurities that may not be suitable for HPLC analysis.[16][17]

- **Separation Principle:** The compound's halogenated aromatic structure gives it sufficient volatility for GC analysis. A low-to-mid polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase, is effective for separating halogenated hydrocarbons. [16]
- **Detection Principle:** Mass spectrometry provides definitive identification. Electron Ionization (EI) generates characteristic fragmentation patterns.[18] For quantification, Selected Ion Monitoring (SIM) mode is used, where the detector only monitors specific mass-to-charge ratios (m/z) corresponding to the analyte. This dramatically increases sensitivity and selectivity by filtering out background noise.[19]

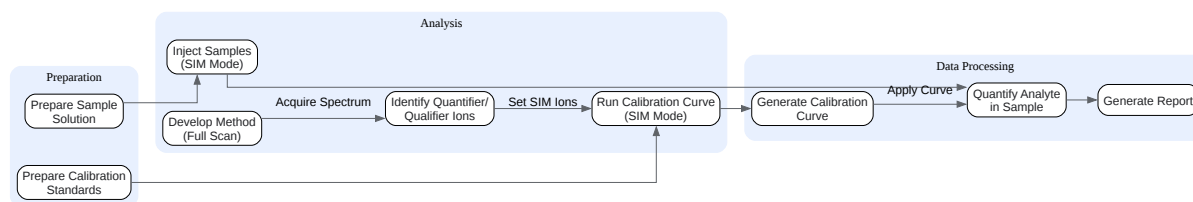
Experimental Protocol: GC-MS

- GC-MS system with an autosampler and a mass selective detector.
- GC Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5ms or equivalent).
- Reagents: High-purity Ethyl Acetate or Dichloromethane.
- Other materials as listed for the HPLC method.
- Solvent: Ethyl Acetate.

- **Standard Stock Solution (1 mg/mL):** Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask and dilute to volume with Ethyl Acetate.
- **Working Standards:** Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
- **Sample Solution:** Dissolve the sample in Ethyl Acetate to a concentration within the calibration range.

Parameter	Recommended Setting
Inlet Mode	Splitless (or Split 10:1, depending on concentration)
Inlet Temperature	250°C
Carrier Gas	Helium, Constant Flow @ 1.2 mL/min
Oven Program	80°C (hold 1 min), ramp to 280°C @ 20°C/min, hold 5 min
Transfer Line Temp	280°C
Ion Source	Electron Ionization (EI) at 70 eV
Ion Source Temp	230°C
Acquisition Mode	Full Scan (for identification), SIM (for quantification)
SIM Ions	To be determined from the full scan mass spectrum of the analyte. Select a prominent, high m/z ion as the quantifier and 1-2 other characteristic ions as qualifiers.

Workflow for GC-MS Analysis



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Caption: Workflow for the GC-MS quantification of **3-(4-Bromo-3-fluorophenyl)oxetane**.

Discussion and Method Comparison

Both HPLC-UV and GC-MS offer reliable means for quantifying **3-(4-Bromo-3-fluorophenyl)oxetane**, but their applications differ based on the analytical goal.

Feature	RP-HPLC-UV	GC-MS
Primary Use	Purity assay, routine QC, stability testing.	Impurity identification, trace analysis of volatile/semi-volatile impurities.
Analyte Volatility	Not required.[10]	Required.
Sensitivity	Good ($\mu\text{g/mL}$ range).	Excellent (ng/mL to pg/mL range in SIM mode).[17]
Selectivity	Based on chromatographic retention and UV absorbance.	Based on retention time and unique mass fragmentation pattern.
Sample Throughput	High, suitable for routine analysis.	Moderate, often used for investigation.
Regulatory Standing	Standard for API purity and assay determination.	Complementary technique for impurity characterization.

For routine quality control and release testing, the validated RP-HPLC-UV method is the preferred choice due to its robustness, high throughput, and established role in pharmaceutical analysis. The GC-MS method serves as an essential orthogonal technique, invaluable for in-depth impurity profiling during process development and for investigating out-of-specification results.

Conclusion

This application note details two comprehensive, validated analytical methods for the quantification of the important pharmaceutical building block, **3-(4-Bromo-3-fluorophenyl)oxetane**. The primary RP-HPLC-UV method is robust and suitable for high-throughput quality control environments, ensuring product purity and consistency. The complementary GC-MS method provides enhanced sensitivity and selectivity, making it ideal for detailed impurity analysis. By employing these well-defined and validated protocols, researchers and drug development professionals can confidently monitor and control the quality of this critical intermediate, supporting the advancement of new therapeutic agents.

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